N,5-dimethylpyridine-2-sulfonamide
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Overview
Description
N,5-dimethylpyridine-2-sulfonamide is an organosulfur compound with the molecular formula C7H10N2O2S and a molecular weight of 186.23 g/mol . This compound is characterized by a pyridine ring substituted with methyl groups at the nitrogen and the fifth position, and a sulfonamide group at the second position. It is a derivative of pyridine, which is a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,5-dimethylpyridine-2-sulfonamide typically involves the reaction of 2-chloropyridine with dimethylamine and a sulfonamide source under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. The final product is typically purified through crystallization or chromatography techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
N,5-dimethylpyridine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or sulfenamide group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinamide or sulfenamide derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N,5-dimethylpyridine-2-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,5-dimethylpyridine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt metabolic pathways and biological processes, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Compounds like sulfamethoxazole and sulfadiazine share the sulfonamide functional group but differ in their overall structure and biological activity.
Pyridine Derivatives: Compounds such as 2-chloropyridine and 2-aminopyridine have similar pyridine rings but different substituents, leading to varied chemical and biological properties
Uniqueness
N,5-dimethylpyridine-2-sulfonamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. The presence of both methyl groups and the sulfonamide group allows for unique interactions with molecular targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C7H10N2O2S |
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Molecular Weight |
186.23 g/mol |
IUPAC Name |
N,5-dimethylpyridine-2-sulfonamide |
InChI |
InChI=1S/C7H10N2O2S/c1-6-3-4-7(9-5-6)12(10,11)8-2/h3-5,8H,1-2H3 |
InChI Key |
OQRSUGPWLPZONN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)S(=O)(=O)NC |
Origin of Product |
United States |
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